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Abstract

LY-2456302, also known as aticaprant, CERC-501, and JNJ-67953964, is a potent and
selective antagonist of the kappa-opioid receptor (KOR) that has undergone extensive
preclinical and clinical development.[1] This document provides a comprehensive technical
overview of LY-2456302, from its discovery and pharmacological characterization to its
evaluation in clinical trials for major depressive disorder (MDD) and other conditions. Key
guantitative data are summarized in structured tables, and detailed methodologies for pivotal
experiments are provided. Signaling pathways and experimental workflows are illustrated using
Graphviz diagrams to facilitate a deeper understanding of the compound's development
lifecycle. Despite a strong preclinical rationale and promising early-phase data, the
development of aticaprant for MDD was discontinued in Phase 3 due to insufficient efficacy.[2]
[3] This whitepaper serves as a detailed case study on the translation of a novel
neurobiological target from discovery to late-stage clinical evaluation.

Introduction and Rationale

The endogenous dynorphin/kappa-opioid receptor (KOR) system is a critical neuromodulatory
pathway implicated in the pathophysiology of stress, anhedonia, and addictive behaviors.[2][4]
Activation of KORs, often in response to stress, can lead to dysphoria and a negative affective
state, counteracting the brain's reward circuits.[5] Consequently, antagonism of the KOR was
identified as a promising therapeutic strategy for mood and substance use disorders.[6] LY-
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2456302 was developed by Eli Lilly as a novel, orally bioavailable small molecule KOR
antagonist with improved drug-like properties compared to earlier research tools like nor-
binaltorphimine (nor-BNI) and JDTic, which were limited by long-lasting, quasi-irreversible
pharmacodynamic effects.[2][7]

Pharmacological Profile

LY-2456302 is a high-affinity, selective KOR antagonist.[8] Its pharmacological properties have
been characterized through a series of in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of LY-2456302 for human
opioid receptors. These studies demonstrated high affinity for the KOR with significant
selectivity over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[6]

Receptor Binding Affinity (Ki, nM) Selectivity vs. KOR
Kappa (KOR) 0.81-0.949

Mu (MOR) 24.0 ~30-fold

Delta (DOR) 155 - 175 ~175-200-fold

Table 1: Opioid Receptor Binding Affinities of LY-2456302. Data compiled from multiple
sources.[1][6][9]

Pharmacokinetics

The pharmacokinetic profile of LY-2456302 has been evaluated in both preclinical species and
humans, demonstrating properties suitable for clinical development.[8][10]
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Parameter Value Species

Time to Maximum

) 1-2 hours Human
Concentration (tmax)
Oral Bioavailability (F) 25% Human
Terminal Half-life (t¥2) ~30-40 hours Human
In vivo EDso (central KOR
0.33 mg/kg Rodent

occupancy)

Table 2: Key Pharmacokinetic Parameters of LY-2456302.[8][10]

Preclinical Efficacy

The therapeutic potential of LY-2456302 was assessed in several predictive animal models of
depression and addiction.

Antidepressant-like Effects

In the mouse forced swim test, a standard model for evaluating antidepressant efficacy, LY-

2456302 demonstrated a significant reduction in immobility time, comparable to established
antidepressants like imipramine.[10][11] Furthermore, it showed synergistic effects when co-
administered with citalopram and imipramine.[10]

Effects on Ethanol Self-Administration

In alcohol-preferring (P) rats, LY-2456302 was shown to reduce ethanol self-administration.[10]
[11] Notably, unlike the non-selective opioid antagonist naltrexone, LY-2456302 did not exhibit
significant tolerance with repeated dosing.[10]

Clinical Development

The clinical development of LY-2456302, under various designations (CERC-501, JNJ-
67953964), progressed from Phase 1 safety and tolerability studies to a large-scale Phase 3
program for Major Depressive Disorder.

Phase 1 Studies
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Single and multiple ascending dose studies in healthy subjects demonstrated that LY-2456302
was well-tolerated at doses ranging from 2 mg to 60 mg.[8][12] No clinically significant safety
findings were observed, even with co-administration of ethanol.[8]

Receptor Occupancy and Biomarker Studies

Positron Emission Tomography (PET) imaging in humans confirmed that LY-2456302 readily
crosses the blood-brain barrier and engages central KORs in a dose-dependent manner.[1] A
single 10 mg dose resulted in nearly complete saturation of brain KORs.[1]

5 KOR Occupancy (at 2.5 KOR Occupancy (at 24
ose
hours) hours)
0.5mg 35% 19%
10 mg 94%
25 mg - 82%

Table 3: Brain Kappa-Opioid Receptor Occupancy of LY-2456302 in Humans.[1]

Pupillometry studies were used as a translational biomarker to assess the in vivo selectivity of
LY-2456302. While the non-selective opioid antagonist naltrexone completely blocked fentanyl-
induced miosis, LY-2456302 only showed significant mu-opioid receptor antagonism at higher
doses (25 mg and 60 mg), with minimal to no effect at 4-10 mg.[13]

Phase 2 and 3 Studies in Major Depressive Disorder

Phase 2 studies provided initial evidence of efficacy for LY-2456302 as an adjunctive treatment
for patients with MDD who had an inadequate response to standard antidepressants.[9]
However, the extensive Phase 3 VENTURA program was ultimately discontinued in March
2025 due to a lack of sufficient efficacy.[2][3]

Experimental Protocols
Radioligand Binding Assay

o Objective: To determine the binding affinity (Ki) of LY-2456302 for human opioid receptors.
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o Methodology:

o Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably
expressing human KOR, MOR, or DOR were prepared.

o Radioligand: [®H]diprenorphine was used as the radioligand.

o Assay: Competition binding assays were performed by incubating the cell membranes with
a fixed concentration of the radioligand and varying concentrations of LY-2456302.

o Detection: Bound radioactivity was measured using liquid scintillation counting.

o Data Analysis: ICso values were determined and converted to Ki values using the Cheng-
Prusoff equation.

Mouse Forced Swim Test

o Objective: To assess the antidepressant-like effects of LY-2456302.
o Methodology:

o Apparatus: A cylindrical tank filled with water (23-25°C) to a level where the mouse cannot
touch the bottom or escape.

o Procedure: Mice were individually placed in the water tank for a 6-minute session.

o Data Collection: The duration of immobility during the last 4 minutes of the test was
recorded. Immobility is defined as the cessation of struggling and remaining floating in the
water, making only movements necessary to keep the head above water.

o Treatment: LY-2456302 or a vehicle control was administered orally prior to the test.

Ethanol Self-Administration in Rats

» Objective: To evaluate the effect of LY-2456302 on alcohol-seeking behavior.
e Methodology:

o Apparatus: Operant conditioning chambers equipped with two levers.
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o Procedure: Alcohol-preferring (P) rats were trained to press a lever to receive a
reinforcement of an ethanol solution. A second lever was inactive.

o Data Collection: The number of lever presses on the active lever was recorded as a
measure of ethanol self-administration.

o Treatment: LY-2456302 or a vehicle control was administered prior to the self-

administration sessions.
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Caption: Mechanism of action of LY-2456302 on the KOR signaling pathway.
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Caption: Development pipeline of LY-2456302 from discovery to discontinuation.

Conclusion

LY-2456302 (aticaprant) represents a significant effort in the development of a selective KOR
antagonist for the treatment of major depressive disorder. The compound demonstrated a
favorable pharmacological profile, with high affinity and selectivity for the KOR, good oral
bioavailability, and a half-life suitable for once-daily dosing. Preclinical studies provided a
strong rationale for its antidepressant and anti-addictive potential. Early clinical trials confirmed
target engagement and suggested a favorable safety profile. However, the failure to
demonstrate sufficient efficacy in late-stage clinical trials underscores the challenges of
translating preclinical findings in neuropsychiatry to clinical success. The comprehensive
dataset generated during the development of LY-2456302 remains a valuable resource for the
scientific community and will inform future drug discovery efforts targeting the kappa-opioid
receptor system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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